3-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O2S/c1-23-19(13-6-7-13)10-14(22-23)12-24(15-4-2-3-5-15)27(25,26)16-8-9-18(21)17(20)11-16/h8-11,13,15H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNMXUZLBXPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 399.93 g/mol
This sulfonamide derivative features a chloro group, a cyclopentyl moiety, and a pyrazole ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as a multi-target inhibitor, affecting pathways involved in:
- Kinase Inhibition : Similar compounds have shown potency against cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.
- Anti-inflammatory Activity : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Kinase Inhibition | Potent against CDK4/Cyclin D1 | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Activity against specific pathogens |
Case Studies
-
In vitro Studies on Kinase Inhibition :
A study evaluated the inhibitory effect of the compound on various kinases. Results demonstrated significant inhibition of CDK4, suggesting potential applications in cancer therapy . -
Anti-inflammatory Effects :
In a controlled study, the compound was administered to models of inflammation. Results indicated a marked decrease in inflammatory markers, supporting its use in treating inflammatory diseases . -
Antimicrobial Activity :
The compound was tested against several bacterial strains, showing promising results in inhibiting growth, indicating potential as an antibiotic agent .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by:
- Chloro and Fluoro Groups : These halogen substituents can enhance the compound's biological activity.
- Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's lipophilicity and potential receptor interactions.
- Pyrazole Ring : Known for its diverse biological activities, the pyrazole moiety is integral to the compound's pharmacological profile.
The synthesis of this compound typically involves several key steps, including careful control of reaction conditions such as temperature and solvent choice to yield high-purity products. The detailed synthetic pathway remains an area of active research, with ongoing studies aimed at optimizing yields and understanding reaction mechanisms.
Therapeutic Potential
Research indicates that 3-chloro-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-fluorobenzenesulfonamide exhibits several important biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammation pathways. IC50 values for related pyrazole derivatives range from 60 to 80 μg/mL.
- Anticancer Properties : The compound's structural features suggest potential interactions with cancer cell signaling pathways. Compounds with similar scaffolds have shown efficacy in inducing apoptosis and cell cycle arrest in various cancer cell lines .
In Vitro Studies
Several studies have evaluated the anticancer activity of structurally related compounds through various assays:
- National Cancer Institute (NCI) Protocols : Compounds similar to this compound were assessed across a panel of cancer cell lines, revealing significant growth inhibition rates .
- Structure-Activity Relationship (SAR) : Research has elucidated how modifications in substituents impact the potency of pyrazole derivatives. The specific arrangement of functional groups plays a crucial role in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key features with several pyrazole-based sulfonamides and carboxamides reported in the literature:
N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 955975-51-6) Key Differences: Replaces the target’s cyclopropyl group with a trifluoromethyl group and substitutes the cyclopentyl moiety with a 4-methoxyphenyl group. The methoxyphenyl group may influence solubility and π-π stacking interactions relative to the cyclopentyl group .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key Differences: Features a carboxamide linker instead of a sulfonamide and lacks fluorine substitution. Impact: The carboxamide group may reduce acidity compared to sulfonamides, affecting hydrogen-bonding capabilities. The absence of fluorine could diminish electronegativity and steric effects at the aromatic ring .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences: Integrates a chromen-4-one and pyrazolopyrimidine system, absent in the target compound.
Physicochemical Properties
A comparative analysis of molecular weight (MW), melting point (MP), and substituent effects is summarized below:
*Estimated based on structural formula.
- Melting Points : The target compound’s analogs exhibit MPs between 123°C and 183°C, suggesting moderate crystallinity typical of sulfonamides and pyrazoles. The absence of MP data for the target compound limits direct comparisons but implies similar thermal stability .
- Molecular Weight : The target (~462 g/mol) falls within the range of its analogs, aligning with drug-like properties per Lipinski’s rules.
Bioactivity Considerations
- Sulfonamide-Pyrazole Hybrids: Known for kinase inhibition (e.g., COX-2) or antimicrobial activity, depending on substituents .
- Trifluoromethyl vs. Cyclopropyl : The former may enhance metabolic resistance, while the latter could reduce steric hindrance for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
